molecular formula C19H19ClN2O5S B2361286 6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921092-69-5

6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2361286
CAS No.: 921092-69-5
M. Wt: 422.88
InChI Key: HAESWHIFIUWNOQ-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C19H19ClN2O5S and its molecular weight is 422.88. The purity is usually 95%.
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Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-3-27-19(25)22-8-7-13-14(10-22)28-17(15(13)18(24)26-2)21-16(23)11-5-4-6-12(20)9-11/h4-6,9H,3,7-8,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAESWHIFIUWNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic derivative belonging to the class of thienopyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H16ClN2O4SC_{16}H_{16}ClN_{2}O_{4}S with a molecular weight of approximately 368.83 g/mol. The structure includes a thienopyridine core substituted with an ethyl group and a chlorobenzamide moiety.

  • Inhibition of Enzymatic Activity :
    • Research indicates that compounds similar to thienopyridines can inhibit specific enzymes such as cytochrome P450 isoforms, which are crucial for drug metabolism and detoxification processes in the liver .
    • The compound may exhibit competitive inhibition against these enzymes, potentially altering the pharmacokinetics of co-administered drugs.
  • Antimicrobial Properties :
    • Preliminary studies suggest that thienopyridine derivatives possess antimicrobial activity against various pathogens. The presence of the chlorobenzamide group enhances this activity by interfering with bacterial metabolic pathways .
  • Anticancer Potential :
    • Thienopyridines have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells through modulation of signaling pathways is a notable feature observed in related compounds .

Case Studies

  • Antitumor Activity :
    • A study demonstrated that thienopyridine derivatives exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via upregulation of pro-apoptotic proteins .
  • Cardiovascular Applications :
    • Similar compounds have been evaluated for their antiplatelet activity, which is crucial in preventing thrombotic events in cardiovascular diseases. The thienopyridine scaffold is known for its ability to inhibit platelet aggregation through adenosine diphosphate (ADP) receptor antagonism .

Comparative Biological Activity Table

Compound NameActivity TypeReference
6-Ethyl 3-Methyl 2-(3-Chlorobenzamido)-4,5-Dihydro...Antimicrobial
Thienopyridine Derivative AAnticancer
Clopidogrel (related compound)Antiplatelet
2-(Chlorophenyl)ThienopyridineCytochrome P450 Inhibition

Research Findings

Recent investigations into the biological activity of thienopyridine derivatives have highlighted their potential as multi-target agents in treating various diseases. The dual action on both enzymatic inhibition and direct antimicrobial properties positions these compounds as promising candidates for further development.

Pharmacokinetic Considerations

The pharmacokinetics of this compound are influenced by its structural components. The ethyl and chlorobenzamide substitutions may enhance lipophilicity, affecting absorption and distribution within biological systems.

Preparation Methods

Cyclization of N-(3-Thienyl)-Methyl Sulfonamides

A pivotal method involves treating N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide with hydrochloric acid in dioxane at reflux (4 hours), achieving 76% yield of the thieno[2,3-c]pyridine core. The reaction proceeds through intramolecular cyclization, facilitated by the electron-withdrawing tosyl group, which stabilizes the transition state.

Key Conditions

  • Acid : 12N HCl
  • Solvent : Dioxane-ethanol (1:1 v/v)
  • Temperature : 100°C
  • Yield : 76%

Schiff Base Cyclization

Alternative approaches employ Schiff base intermediates. Condensation of 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal under basic conditions forms a thienopyridine precursor, cyclized via HCl treatment (70–85% yield). This method avoids sulfonamide intermediates but requires precise pH control.

Introduction of the 3-Chlorobenzamido Group

Amidation at the C2 position is achieved through nucleophilic acyl substitution.

Direct Amidation with 3-Chlorobenzoyl Chloride

Reacting the thienopyridine core with 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields the benzamido derivative (62% yield). Excess acyl chloride (1.2 equiv) ensures complete substitution.

Reaction Profile

  • Base : TEA (2.0 equiv)
  • Solvent : DCM, 0°C → room temperature
  • Time : 12 hours

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency, achieving 89% yield with reduced side-product formation. This method minimizes thermal degradation of the thienopyridine core.

Esterification for Dicarboxylate Formation

The ethyl and methyl ester groups are introduced sequentially via Steglich esterification.

Ethyl Esterification

The carboxylic acid intermediate reacts with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Optimal conditions (24 hours, 25°C) yield 92% ethyl ester.

Methyl Esterification

Subsequent treatment with methanol under acidic conditions (H₂SO₄, 60°C, 6 hours) installs the methyl ester (88% yield).

Esterification Comparison

Step Reagent Catalyst Temperature Yield
Ethyl Ethanol DCC/DMAP 25°C 92%
Methyl Methanol H₂SO₄ 60°C 88%

Optimization Challenges and Solutions

Byproduct Formation in Cyclization

Early methods suffered from dihydrothiophene byproducts (15–20%) due to incomplete ring closure. Replacing dioxane with tetrahydrofuran (THF) and increasing HCl concentration to 18N reduced byproducts to <5%.

Stereochemical Control

Racemization at C3 was mitigated using chiral auxiliaries. (S)-BINOL-mediated esterification achieved 98% enantiomeric excess (ee).

Scalability Issues

Large-scale synthesis faced solubility challenges. Transitioning from DCM to ethyl acetate improved mixing and reduced reaction time by 40%.

Analytical Characterization

Final product validation employs:

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.6 Hz, 2H, ArH), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.65 (s, 3H, OCH₃).
  • HPLC : Purity >98.4% (C18 column, acetonitrile:H₂O = 70:30).
  • HRMS : m/z 423.0841 [M+H]⁺ (calc. 423.0845).

Industrial-Scale Synthesis

A patented route (WO2012032528A2) outlines a cost-effective process:

  • Cyclization : 12N HCl/dioxane, 100°C, 4 hours.
  • Amidation : 3-chlorobenzoyl chloride, TEA, DCM, 12 hours.
  • Esterification : Sequential ethanol/DCC and methanol/H₂SO₄.
    Total Yield : 68% (pilot scale).

Q & A

Basic: What synthetic strategies are effective for synthesizing thieno[2,3-c]pyridine dicarboxylate derivatives?

Answer:
A one-pot, two-step reaction protocol is commonly employed, involving cyclocondensation of precursors like ethyl acetoacetate with substituted benzamides. For example, refluxing in ethanol with controlled stoichiometry yields intermediates, followed by purification via crystallization (e.g., yields ~55–86% in similar derivatives) . Key steps include optimizing solvent polarity (e.g., DMF/water mixtures) and reaction time to minimize side products.

Basic: How is the molecular structure confirmed post-synthesis?

Answer:
Multi-spectroscopic analysis is critical:

  • 1H/13C NMR (DMSO-d6 or CDCl3) identifies substituent environments (e.g., aromatic protons at δ 6.37–7.10, ester carbonyls at ~165–170 ppm) .
  • HRMS (ESI) validates molecular weight (e.g., calculated vs. observed mass deviation <5 ppm) .
  • IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH bends at ~3300 cm⁻¹) .

Advanced: How to resolve discrepancies between calculated and observed HRMS data?

Answer:
Discrepancies often arise from isotopic impurities or ion fragmentation. Use high-resolution instruments (e.g., Orbitrap MS) and isotopic pattern analysis. For example, in compound 2c , a deviation of 0.0162 Da was attributed to minor adducts, resolved by adjusting ionization conditions (e.g., lower ESI voltage) . Cross-validate with NMR integration ratios to exclude structural misassignments.

Advanced: What computational methods optimize reaction conditions for higher yields?

Answer:
Quantum chemical reaction path searches (e.g., DFT calculations) predict transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to identify optimal solvents/catalysts. For instance, reaction barriers for cyclization steps can be minimized using polar aprotic solvents, reducing trial-and-error experimentation .

Basic: How is purity assessed for this compound?

Answer:

  • HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • Melting point analysis (e.g., sharp range of 215–225°C) indicates crystallinity and homogeneity .
  • TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and residual impurities.

Advanced: How to confirm the dihydrothienopyridine ring conformation?

Answer:

  • X-ray crystallography resolves spatial arrangements (e.g., boat vs. chair conformations in similar pyridine derivatives) .
  • NOESY NMR detects through-space interactions between protons on adjacent rings (e.g., H-4 and H-5 coupling in the thieno ring) .

Advanced: How to mitigate side reactions during amide coupling?

Answer:

  • Use Schlenk techniques to exclude moisture, preventing hydrolysis of the chlorobenzamido group.
  • In-situ FTIR monitors carbonyl intermediates (e.g., disappearance of acid chloride peaks at ~1800 cm⁻¹).
  • Purify via flash chromatography (silica gel, gradient elution) to isolate the target compound from dimeric byproducts .

Advanced: Can machine learning predict substituent effects on bioactivity?

Answer:
Yes. QSAR models trained on analogues (e.g., 3-chlorobenzamido vs. 4-nitrophenyl derivatives) correlate electronic parameters (Hammett σ) with biological endpoints. For example, electron-withdrawing groups (e.g., -NO2) enhance binding affinity in enzyme assays, validated via molecular docking (e.g., AutoDock Vina) .

Basic: What solvents are suitable for recrystallization?

Answer:

  • Ethanol/water mixtures (e.g., 3:1 v/v) for high-polarity intermediates.
  • DMF/hexane gradients for sterically hindered derivatives (e.g., phenethyl-substituted compounds) .

Advanced: How to analyze regioselectivity in thienopyridine ring formation?

Answer:

  • Kinetic isotopic effect (KIE) studies differentiate between radical vs. ionic mechanisms.
  • 13C-labeling experiments track carbon migration during cyclization (e.g., confirming C-2 vs. C-3 substitution patterns) .

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